molecular formula C47H84Br2N6O14 B13104901 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid

Cat. No.: B13104901
M. Wt: 1117.0 g/mol
InChI Key: IULJQHRDLKBCOH-SQTCDLSVSA-N
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Description

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and carboxylic acids. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:

    Formation of the core structure: This involves the reaction of a suitable starting material with reagents such as bromine and acetic acid to introduce the bromoacetyl groups.

    Addition of amide groups:

    Ether formation: The ether linkages are formed by reacting the intermediate with ethylene glycol or similar reagents.

    Final assembly: The final compound is assembled by coupling the intermediate structures under specific conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromoacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, polar solvents, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.

    Industry: Used in the development of advanced materials. Its functional groups can be modified to create materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Modulation of signaling pathways: It may interact with receptors or other signaling molecules, leading to changes in cellular signaling pathways.

    Alteration of membrane properties: The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering their properties and affecting cellular functions.

Comparison with Similar Compounds

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can be compared with other similar compounds, such as:

    18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-chloroacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid: This compound has chloroacetyl groups instead of bromoacetyl groups, leading to different reactivity and properties.

    18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-acetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid:

Properties

Molecular Formula

C47H84Br2N6O14

Molecular Weight

1117.0 g/mol

IUPAC Name

18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C47H84Br2N6O14/c48-36-43(59)51-25-17-19-38(54-44(60)37-49)46(63)53-27-31-69-35-33-67-29-23-41(57)52-26-30-68-34-32-66-28-22-40(56)50-24-16-15-18-39(47(64)65)55-42(58)20-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21-45(61)62/h38-39H,1-37H2,(H,50,56)(H,51,59)(H,52,57)(H,53,63)(H,54,60)(H,55,58)(H,61,62)(H,64,65)/t38-,39?/m0/s1

InChI Key

IULJQHRDLKBCOH-SQTCDLSVSA-N

Isomeric SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)[C@H](CCCNC(=O)CBr)NC(=O)CBr)C(=O)O

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)C(CCCNC(=O)CBr)NC(=O)CBr)C(=O)O

Origin of Product

United States

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